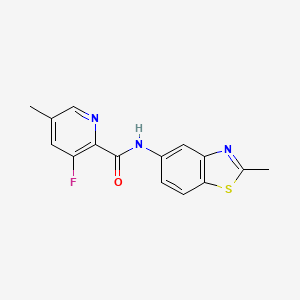

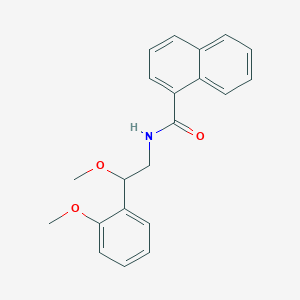

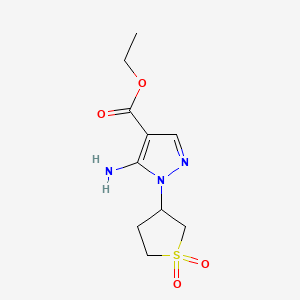

Ethyl 5-(3-nitrophenyl)furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(3-nitrophenyl)furan-2-carboxylate is a chemical compound that belongs to the class of furan-based compounds . It is a derivative of 5-phenyl-furan-2-carboxylic acids, which have emerged as a promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis .

Synthesis Analysis

The synthesis of polysubstituted furans, such as this compound, can be achieved through various methods. One such method involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . This reaction sequence includes Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method has been extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . The conformation of the molecule is stabilized by a non-traditional intramolecular CH∙∙∙F bond .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates results in dialkyl furan-3,4-dicarboxylates through a sequence of reactions including Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is 140.1366 .Aplicaciones Científicas De Investigación

Thermodynamic Properties

Research has focused on the thermodynamic properties of various furan-2-carboxylic acids, including Ethyl 5-(3-nitrophenyl)furan-2-carboxylate. Studies have examined the temperature dependence of solubility, enthalpy, and entropy of dissolution in solvents like ethyl acetate. This research contributes to a better understanding of the physical and chemical properties of these compounds (Sobechko et al., 2021).

Antimicrobial and Antioxidant Activity

Investigations into the antimicrobial and antioxidant activities of various furan derivatives, including those related to this compound, have been conducted. These studies have led to the synthesis of new compounds with potential applications in treating microbial infections and oxidative stress (Devi et al., 2010).

Synthesis and Structural Analysis

Research has also focused on the synthesis of furan derivatives and their structural analysis. This includes the preparation of various compounds and their characterization using techniques like NMR and X-ray crystallography. Such research is crucial for understanding the potential applications of these compounds in various fields (Mori et al., 2022).

Analytical and Spectral Studies

Analytical and spectral studies have been conducted on compounds containing the furan ring, including this compound. These studies involve the synthesis and characterization of metal complexes and their antimicrobial activities, providing insights into their potential as therapeutic agents (Patel, 2020).

Crystal Structure and Antitubercular Potential

Some studies have explored the crystal structure of furan-2-carboxylic acid derivatives and their potential as antitubercular agents. This research is significant in the search for new treatments for tuberculosis and related diseases (Mori et al., 2022).

Bioactivity in Plant Extracts

Research has also been conducted on the isolation of furan-2-carboxylic acids from plant sources like Nicotiana tabacum. These studies look into the bioactivities of these compounds, including their anti-tobacco mosaic virus and cytotoxicity activities, highlighting their potential in agricultural and medicinal applications (Wu et al., 2018).

Mecanismo De Acción

Direcciones Futuras

The future directions for the research on Ethyl 5-(3-nitrophenyl)furan-2-carboxylate could involve further optimization of the furan-based compounds . This could lead to the development of more potent antimycobacterial agents . Additionally, more research could be conducted to explore the potential of these compounds in treating other diseases.

Propiedades

IUPAC Name |

ethyl 5-(3-nitrophenyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-18-13(15)12-7-6-11(19-12)9-4-3-5-10(8-9)14(16)17/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFBOEAHRUYZIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)

![4-Ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2807605.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]propanamide](/img/structure/B2807609.png)